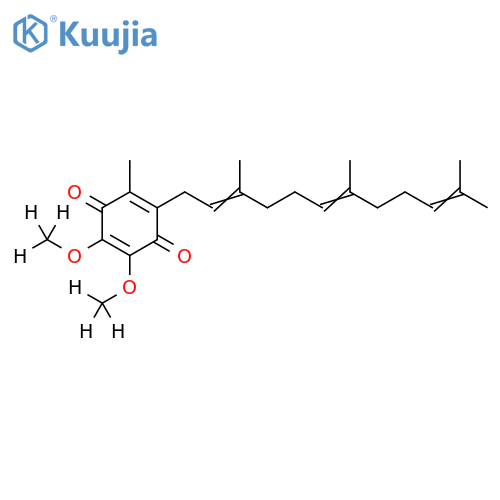Cas no 1331655-96-9 (Coenzyme Q10-d6)

Coenzyme Q10-d6 structure
商品名:Coenzyme Q10-d6
CAS番号:1331655-96-9
MF:C24H34O4
メガワット:386.524367809296
CID:4554934
Coenzyme Q10-d6 化学的及び物理的性質
名前と識別子
-
- Coenzyme Q10-d6
-
- インチ: 1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3
- InChIKey: XREILSQAXUAAHP-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(C(=O)C(OC([H])([H])[H])=C(OC([H])([H])[H])C1=O)C)C=C(C)CCC=C(C)CCC=C(C)C
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 526.8±50.0 °C at 760 mmHg
- フラッシュポイント: 225.3±30.2 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Coenzyme Q10-d6 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Coenzyme Q10-d6 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C636502-100mg |
Coenzyme Q10-d6 |
1331655-96-9 | 100mg |
$15521.00 | 2023-05-18 | ||
| TRC | C636502-250mg |
Coenzyme Q10-d6 |
1331655-96-9 | 250mg |
$27937.00 | 2023-05-18 | ||
| TRC | C636502-500mg |
Coenzyme Q10-d6 |
1331655-96-9 | 500mg |
$40353.00 | 2023-05-18 | ||
| TRC | C636502-10mg |
Coenzyme Q10-d6 |
1331655-96-9 | 10mg |
$138.00 | 2023-05-18 | ||
| TRC | C636502-25mg |
Coenzyme Q10-d6 |
1331655-96-9 | 25mg |
$ 10500.00 | 2023-09-08 |
Coenzyme Q10-d6 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
1331655-96-9 (Coenzyme Q10-d6) 関連製品
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
